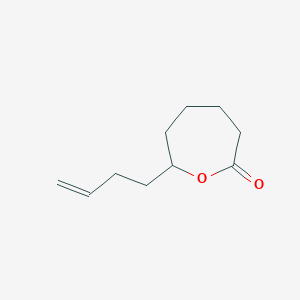

7-(But-3-en-1-yl)oxepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

872413-54-2 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

7-but-3-enyloxepan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h2,9H,1,3-8H2 |

InChI Key |

VDPMIBGOXZFBBC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1CCCCC(=O)O1 |

Origin of Product |

United States |

Polymerization of 7 but 3 En 1 Yl Oxepan 2 One and Its Functionalized Derivatives

Ring-Opening Polymerization (ROP) of Substituted ε-Caprolactones

Ring-opening polymerization is the most prevalent method for synthesizing high molecular weight polyesters from cyclic ester monomers like ε-caprolactone and its derivatives. researchgate.net This technique offers excellent control over the polymer's molecular weight and architecture. The introduction of functional groups onto the ε-caprolactone ring can significantly influence the monomer's reactivity and the resulting polymer's properties.

The homopolymerization of substituted ε-caprolactones can proceed through several mechanisms, each with distinct initiators, kinetics, and levels of control over the polymerization process.

The kinetics of anionic polymerization can be complex and are often influenced by the nature of the initiator, counter-ion, solvent, and temperature. researchgate.net For instance, the kinetics of ε-caprolactone polymerization initiated with sodium trimethylsilanolate in THF solution have been studied, revealing the formation of cyclic oligomers as a side reaction. researchgate.net The presence of substituents on the caprolactone (B156226) ring can sterically and electronically affect the rate of polymerization.

Table 1: Anionic Ring-Opening Polymerization of Substituted ε-Caprolactones Data for the specific compound 7-(But-3-en-1-yl)oxepan-2-one is not available in the provided search results. The table presents data for related substituted lactones.

| Monomer | Initiator | Solvent | Temperature (°C) | Observations |

| ε-Caprolactone | (CH₃)₃SiONa | THF | Not Specified | Investigation of propagation and back-biting kinetics. researchgate.net |

| β-(Methoxymethyl)-β-propiolactone | Potassium acetate/Tetrabutylammonium acetate | Not Specified | Not Specified | Polymer structure established by ESI-MS(n). researchgate.net |

| ε-Caprolactam | ε-caprolactam magnesium bromide/N-acetyl-ε-caprolactam | Bulk | Not Specified | Influence of ionic liquids on polymerization rate. researchgate.net |

Cationic ring-opening polymerization (CROP) of ε-caprolactone is initiated by protic acids or Lewis acids. researchgate.net The mechanism can proceed through either an activated monomer (AM) or an active chain end (ACE) pathway. In the AM mechanism, the carbonyl oxygen of the monomer is activated by a proton or Lewis acid, making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol). The ACE mechanism involves the formation of a propagating carbocationic species.

Detailed kinetic studies for the CROP of 7-(but-3-en-1-yl)oxepan-2-one are not available. However, research on ε-caprolactone polymerization with various cationic initiators shows that the polymerization can be controlled to produce polymers with predictable molecular weights and narrow dispersities. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in controlling the polymerization and minimizing side reactions like transesterification. researchgate.net

Table 2: Cationic Ring-Opening Polymerization of ε-Caprolactone Data for the specific compound 7-(But-3-en-1-yl)oxepan-2-one is not available in the provided search results. The table presents data for ε-caprolactone.

| Catalyst System | Initiator | Solvent | Temperature (°C) | Key Findings |

| HCl·Et₂O | n-Butyl alcohol / H₂O | Not Specified | Not Specified | Synthesis of homopolymers and block copolymers with narrow polydispersity. researchgate.net |

| Protic Acids | Alcohol | Not Specified | Not Specified | Polymerization proceeds via activated monomer and active chain-end mechanisms. |

Coordination-insertion polymerization is a widely used method for the ROP of ε-caprolactone, often employing metal-based catalysts such as tin, aluminum, zinc, or yttrium complexes. researchgate.netnih.gov The generally accepted mechanism involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain growth. researchgate.net

While no specific studies on the coordination-insertion polymerization of 7-(but-3-en-1-yl)oxepan-2-one were found, extensive research on ε-caprolactone provides a solid framework. For example, tin(II) octoate (Sn(Oct)₂) is a common and efficient catalyst, often used in combination with an alcohol initiator. nih.gov The kinetics of Sn(Oct)₂-catalyzed ROP of ε-caprolactone have been shown to be first order with respect to both the monomer and the initiator. nih.govnih.gov The activation energy for this polymerization has been determined using non-isothermal differential scanning calorimetry (DSC). nih.govnih.gov

Recent studies have also explored the use of various other metal complexes as catalysts. For instance, zinc(II) aryl carboxylate complexes and niobium(V) alkoxide complexes have been shown to be effective initiators for the ROP of ε-caprolactone, proceeding via a coordination-insertion mechanism. nih.govnih.govacs.org

Table 3: Coordination-Insertion ROP of ε-Caprolactone with Various Catalysts Data for the specific compound 7-(But-3-en-1-yl)oxepan-2-one is not available in the provided search results. The table presents data for ε-caprolactone.

| Catalyst | Initiator/Co-catalyst | Solvent | Temperature (°C) | Apparent Rate Constant (k_app) / Activation Energy (E_a) |

| Sn(Oct)₂ | n-Hexanol | Bulk | 140-180 | E_a = 64.9-80.4 kJ/mol nih.govnih.gov |

| [Zn(C₆H₅COO)₂(L2)]₂ | Alcohol | Bulk | 110 | k_app = 0.3450 h⁻¹ nih.gov |

| Cationic Niobium(V) Alkoxide Complex | - | Toluene | 80 | Controlled polymerization observed. nih.govacs.org |

| (salen)AlOR Complexes | - | Toluene-d₈ | 273-313 K | Saturation kinetics observed. nih.govacs.org |

Organocatalytic ROP has emerged as a powerful metal-free alternative for the synthesis of polyesters. Various organic molecules, such as strong bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)), N-heterocyclic carbenes (NHCs), and bifunctional acid/base catalysts, have been successfully employed. nih.govmdpi.com

Specific kinetic data for the organocatalytic ROP of 7-(but-3-en-1-yl)oxepan-2-one is not available. However, studies on γ-carbonyl-substituted ε-caprolactones have shown that organocatalysts can promote ring-opening, although in some cases, intramolecular cyclization can be a competing reaction. rsc.orgnih.gov For ε-caprolactone itself, organocatalysts like dicationic ionic liquids and phosphoramidimidates (PADIs) have been shown to facilitate controlled polymerization. nih.govmdpi.com The mechanism often involves the activation of the monomer and/or the propagating chain end through hydrogen bonding or nucleophilic catalysis.

Table 4: Organocatalytic ROP of ε-Caprolactone Data for the specific compound 7-(But-3-en-1-yl)oxepan-2-one is not available in the provided search results. The table presents data for ε-caprolactone.

| Catalyst | Initiator | Solvent | Temperature (°C) | Key Findings |

| 1,n-bis[Bim][PF₆] | 1-Butanol | Bulk | 120 | Polymerization conversions >95%. mdpi.com |

| Phosphoramidimidates (PADIs) | Not Specified | Not Specified | Mild Conditions | Predictable molecular weight and narrow dispersity. nih.gov |

| Tris(pentafluorophenyl)borane | Benzyl alcohol | Bulk | 80 | Controlled/living polymerization. rsc.org |

Enzymatic ring-opening polymerization (eROP) offers a green and highly selective route to polyesters, typically employing lipases as catalysts. rsc.orgresearchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym-435, is a widely used enzyme for the ROP of lactones. rsc.orgresearchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from an initiator (e.g., water or an alcohol) or the growing polymer chain.

There are no specific reports on the eROP of 7-(but-3-en-1-yl)oxepan-2-one. However, eROP has been successfully applied to ε-caprolactone and other functionalized lactones, including those with alkyne functionalities. rsc.org The kinetics of eROP of ε-caprolactone have been studied in various media, including supercritical carbon dioxide, and the polymerization was found to be approximately first order with respect to the monomer concentration. researchgate.net A significant advantage of eROP is the potential for high stereoselectivity in the polymerization of chiral lactones.

Table 5: Enzymatic Ring-Opening Polymerization of ε-Caprolactone Data for the specific compound 7-(But-3-en-1-yl)oxepan-2-one is not available in the provided search results. The table presents data for ε-caprolactone.

| Enzyme | Initiator | Solvent/Medium | Temperature (°C) | Key Findings |

| Candida antarctica Lipase B (CALB) | Propargyl alcohol | Metal-free conditions | Not Specified | Well-defined polymers with alkyne functionality. rsc.org |

| Candida antarctica Lipase B (CALB) | - | Supercritical CO₂ | Not Specified | First-order kinetics with respect to monomer. researchgate.net |

| Novozym-435 | Protein with pendent hydroxyl groups | Not Specified | Not Specified | Synthesis of biodegradable protein-poly(ε-caprolactone) conjugates. researchgate.net |

Copolymerization Strategies for Poly(7-(But-3-en-1-yl)oxepan-2-one)

Copolymerization is a versatile strategy to modify the properties of polymers derived from 7-(But-3-en-1-yl)oxepan-2-one. By incorporating other monomer units, it is possible to tune characteristics such as crystallinity, degradation rate, and mechanical properties.

The statistical copolymerization of 7-(But-3-en-1-yl)oxepan-2-one with ε-caprolactone is a common approach to introduce functionality into polycaprolactone (B3415563) (PCL) chains. This method allows for the random distribution of the butenyl-functionalized monomer units along the polyester (B1180765) backbone. The copolymerization of ε-caprolactone with other substituted lactones, such as δ-valerolactone, has been shown to significantly lower the melting point of the resulting copolymer compared to the homopolymers. usm.edu For instance, the copolymerization of ε-caprolactone and δ-valerolactone resulted in a minimum melting temperature at approximately 60 mole-% of ε-caprolactone. usm.edu

The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and sequence distribution. In the copolymerization of ε-caprolactone (εCL) and γ-butyrolactone (γBL), the reactivity ratios were found to be rεCL = 19.4 and rγBL = 0.11, indicating a strong preference for the incorporation of εCL units and the formation of long εCL sequences. researchgate.net This suggests that in the copolymerization of 7-(But-3-en-1-yl)oxepan-2-one with ε-caprolactone, the reactivity of the substituted monomer will be a key factor influencing the copolymer microstructure. The presence of the butenyl substituent may affect the rate of polymerization and the final properties of the resulting random copolymer.

Block copolymers containing segments of poly(7-(but-3-en-1-yl)oxepan-2-one) can be synthesized to create materials with distinct phase-separated morphologies and combined properties from each block. A common strategy involves the use of macroinitiators, such as poly(ethylene glycol) (PEG), to initiate the ring-opening polymerization of the lactone.

For example, ABA-type block copolymers have been synthesized by the anionic ring-opening polymerization of β-butyrolactone using a PEG-based dicarboxylate as a macroinitiator. ccspublishing.org.cn This approach can be adapted for 7-(But-3-en-1-yl)oxepan-2-one to produce ABA triblock copolymers where A is poly(7-(but-3-en-1-yl)oxepan-2-one) and B is PEG. Similarly, block copolymers of poly(L-lactic acid) (PLLA) and poly(butylene adipate) (PBAd) have been successfully synthesized, demonstrating the versatility of combining different polyester blocks. rsc.org The synthesis of such block copolymers allows for the creation of materials with tailored properties suitable for various applications, including biomedical uses. rsc.org

The synthesis of block copolymers can also be achieved through sequential monomer addition. For instance, after the polymerization of one lactone, a second lactone can be added to grow a second block from the living chain end. This technique has been used to create block copolymers of different lactones, and the resulting materials exhibit properties that are dependent on the block composition and length.

| Copolymer Type | Monomer A | Monomer B | Synthesis Method | Reference |

|---|---|---|---|---|

| ABA Triblock | β-Butyrolactone | Poly(ethylene glycol) | Anionic ROP with macroinitiator | ccspublishing.org.cn |

| Diblock | L-Lactic Acid | Butylene Adipate | Ring-Opening Polymerization & Melt Polycondensation | rsc.org |

Influence of Substituent Position and Nature on Polymerization Reactivity

The position and chemical nature of substituents on the ε-caprolactone ring have a significant impact on the monomer's reactivity in ring-opening polymerization. rsc.orgrsc.org

The presence of a substituent on the ε-caprolactone ring can dramatically influence the rate of polymerization. rsc.orgrsc.org Studies on alkyl-substituted ε-caprolactones have shown that the polymerization kinetics are strongly dependent on the substituent's position. rsc.orgrsc.org For instance, a δ-substituted monomer exhibited the fastest polymerization rate, while an ε-substituted monomer showed a significantly reduced polymerization time compared to other positions. rsc.orgrsc.org This highlights that careful placement of functional groups can be used to control the polymerization rate. rsc.orgrsc.org

| Substituent Position | Relative Polymerization Rate | Reference |

|---|---|---|

| δ-position | Fastest | rsc.orgrsc.org |

| ε-position | Significantly Reduced | rsc.orgrsc.org |

When the substituent on the caprolactone ring creates a chiral center, the ring-opening polymerization can be controlled to produce stereoregular polymers. Enantioselective ROP of chiral lactones can lead to isotactic, syndiotactic, or atactic polymers, depending on the catalyst and reaction conditions.

The use of chiral catalysts can selectively polymerize one enantiomer from a racemic mixture of monomers, a process known as kinetic resolution. Alternatively, stereoselective catalysts can control the stereochemistry of the polymer chain during the polymerization of a racemic monomer. For example, the ROP of chiral seven-membered substituted-ε-caprolactones has been investigated to assess the potential for stereoregularity in the resulting polylactones. rsc.org While NMR spectroscopy was not effective in determining the tacticity of the homopolymers, the copolymerization of enantiomerically pure comonomers provided an indirect method to evaluate the stereocontrol of the catalyst. rsc.org

For 7-(But-3-en-1-yl)oxepan-2-one, the carbon atom to which the butenyl group is attached is a chiral center. Therefore, enantioselective ROP could potentially be used to synthesize stereoregular poly(7-(but-3-en-1-yl)oxepan-2-one). This would require the use of a suitable chiral catalyst capable of distinguishing between the (R)- and (S)-enantiomers of the monomer. The development of such a stereocontrolled polymerization would open up possibilities for creating materials with unique properties arising from their specific tacticity.

Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| 7-(But-3-en-1-yl)oxepan-2-one | 7-(But-3-en-1-yl)oxepan-2-one |

| ε-Caprolactone (εCL) | Oxepan-2-one |

| Poly(7-(But-3-en-1-yl)oxepan-2-one) | Poly(7-(but-3-en-1-yl)oxepan-2-one) |

| Polycaprolactone (PCL) | Poly(oxepan-2-one) |

| δ-Valerolactone | Oxan-2-one |

| γ-Butyrolactone (γBL) | Dihydrofuran-2(3H)-one |

| Poly(ethylene glycol) (PEG) | Poly(oxyethylene) |

| β-Butyrolactone | Oxetan-2-one |

| Poly(L-lactic acid) (PLLA) | Poly((S)-3-methyl-1,4-dioxane-2,5-dione) |

| Poly(butylene adipate) (PBAd) | Poly(butylene adipate) |

Advanced Materials Derived from Poly 7 but 3 En 1 Yl Oxepan 2 One and Its Copolymers

Design and Synthesis of Functionalized Biodegradable Polyesters

The introduction of functional groups onto the backbone of biodegradable polyesters like poly(ε-caprolactone) (PCL) is a key strategy for tuning their physical, chemical, and biological properties. nih.govnih.gov The polymerization of functionalized monomers, such as 7-(but-3-en-1-yl)oxepan-2-one, through ring-opening polymerization (ROP) allows for the direct incorporation of these functionalities into the polymer backbone. nih.gov

Tailoring Degradation Profiles through Monomer Structure

The degradation rate of aliphatic polyesters is a critical parameter for their application in biomedical and environmental fields. nih.govnih.gov The structure of the monomer unit plays a significant role in determining the degradation profile of the resulting polymer. For instance, the parent polymer, poly(ε-caprolactone), is known for its slow degradation, typically taking two to three years for complete resorption. nih.govmdpi.com

The introduction of substituents on the caprolactone (B156226) ring can influence the polymer's crystallinity and hydrophilicity, thereby altering its degradation rate. nih.gov While specific degradation data for poly(7-(but-3-en-1-yl)oxepan-2-one) is not extensively documented, general principles suggest that the presence of the butenyl side chain would disrupt the crystalline packing of the polymer chains. This increase in amorphous content would likely make the polyester (B1180765) backbone more accessible to hydrolytic cleavage, potentially leading to a faster degradation rate compared to the highly crystalline PCL. nih.govresearchgate.net The degradation of polyesters is also influenced by the pH of the surrounding environment, with hydrolysis being accelerated under very acidic or basic conditions. researchgate.net

Table 1: General Comparison of Physicochemical Properties of Biodegradable Polyesters

| Property | Poly(ε-caprolactone) (PCL) | Poly(lactic acid) (PLA) | Poly(hydroxyalkanoate) (PHA) |

| Chemical Structure | Aliphatic Polyester | Aliphatic Polyester | Polyhydroxyalkanoate |

| Key Characteristics | High elasticity, excellent mechanical strength, slow degradation | Lacks impact resistance, poor thermal properties | Varies with monomer composition |

This table provides a general comparison of PCL with other common biodegradable polyesters. The properties of poly(7-(but-3-en-1-yl)oxepan-2-one) would be expected to be a modification of those of PCL. nih.gov

Engineering Materials for Specific Research Applications

The functionalization of PCL and its analogues is highly desirable for creating materials with specific functionalities for research applications, particularly in the biomedical field. nih.govnih.gov The pendant butenyl groups of poly(7-(but-3-en-1-yl)oxepan-2-one) serve as handles for the attachment of various molecules, including drugs, bioactive moieties, and stimuli-responsive components. nih.gov

This versatility allows for the engineering of materials for applications such as:

Drug Delivery: Functionalized polyesters can be used to create micelles and nanoparticles for the controlled release of therapeutic agents. The ability to conjugate drugs to the polymer backbone can improve loading efficiency and control release kinetics. nih.govepa.gov

Tissue Engineering: Biodegradable scaffolds with specific surface chemistries can be fabricated to promote cell adhesion, proliferation, and differentiation. The functional groups can be used to immobilize biomolecules that guide tissue regeneration. nih.gov

Bio-functional Scaffolds: The creation of fiber-based materials through techniques like electrospinning allows for the development of scaffolds that mimic the extracellular matrix, with applications in wound healing and regenerative medicine. nih.gov

Creation of Multifunctional Polymer Architectures

The presence of a reactive pendant group like the butenyl chain in poly(7-(but-3-en-1-yl)oxepan-2-one) enables the synthesis of complex and multifunctional polymer architectures that are not accessible through the polymerization of unsubstituted monomers.

Graft Copolymers and Branched Topologies

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, can be synthesized from poly(7-(but-3-en-1-yl)oxepan-2-one). nih.gov The "grafting-from" approach is a common strategy where the pendant groups on the backbone are modified to become initiation sites for the polymerization of a second monomer. rsc.orgnih.gov

For instance, the double bonds in the butenyl side chains of poly(7-(but-3-en-1-yl)oxepan-2-one) could be functionalized to introduce initiator moieties for techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). This would allow for the growth of side chains of a different polymer, such as poly(methyl methacrylate) or another polyester, from the poly(7-(but-3-en-1-yl)oxepan-2-one) backbone. rsc.orgnih.gov This approach has been successfully demonstrated for other functionalized polycaprolactones. rsc.org The synthesis of graft copolymers can lead to materials with unique properties, such as amphiphilicity, which are useful for self-assembly into nanoparticles for drug delivery. nih.gov

Branched polymer architectures can also be achieved through the copolymerization of 7-(but-3-en-1-yl)oxepan-2-one with a di-functional monomer or by controlling the reaction conditions to promote side reactions that lead to branching.

Integration of Orthogonal Reactivity for Post-Polymerization Modification

Post-polymerization modification is a powerful tool for introducing functionality into polymers after they have been synthesized. epa.gov The butenyl group in poly(7-(but-3-en-1-yl)oxepan-2-one) is particularly amenable to a variety of "click" chemistry reactions, which are highly efficient and selective.

The concept of orthogonal functionalization allows for the selective modification of different functional groups within the same polymer chain under different reaction conditions. rsc.org For example, a polyester could be synthesized to contain both terminal and internal alkene functionalities, which can then be modified independently. rsc.org

The pendant butenyl groups of poly(7-(but-3-en-1-yl)oxepan-2-one) are ideal substrates for the thiol-ene reaction. This reaction involves the addition of a thiol (R-SH) across the double bond of the alkene, forming a stable thioether linkage. The thiol-ene reaction is highly efficient, often proceeds with high yields under mild conditions (such as UV irradiation), and is tolerant of a wide range of functional groups, making it a true "click" reaction. researchgate.netrsc.orgmpg.de

This post-polymerization modification strategy can be used to introduce a diverse array of functionalities onto the polyester backbone by simply choosing a thiol with the desired pendant group. nih.govresearchgate.net For example, reacting poly(7-(but-3-en-1-yl)oxepan-2-one) with:

Mercaptoethanol would introduce hydroxyl groups, increasing the hydrophilicity of the polymer.

Thioglycolic acid would introduce carboxylic acid groups, which can be used for further conjugation or to impart pH-responsiveness. nih.gov

Thiol-containing peptides or drugs would allow for the direct conjugation of bioactive molecules. mpg.de

Table 2: Examples of Thiol-Ene Modifications on Alkene-Containing Polymers

| Thiol Reagent | Introduced Functional Group | Potential Application | Reference |

| 1-Dodecanethiol | Alkyl chain | Increased hydrophobicity | nih.gov |

| 2-Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, sites for further reaction | nih.gov |

| Thioglycolic acid | Carboxylic acid (-COOH) | pH-responsive materials, conjugation sites | nih.gov |

| Sodium-2-mercaptoethanesulfonate | Sulfonate (-SO3Na) | Water-soluble polymers | nih.gov |

| Cysteine-containing peptides | Peptide sequence | Bioactive materials | mpg.de |

The ability to easily modify the chemical and physical properties of poly(7-(but-3-en-1-yl)oxepan-2-one) through post-polymerization reactions makes it a highly valuable platform for the development of advanced, functional, and biodegradable materials for a wide range of applications.

Applications in Academic Materials Science

The ability to precisely tailor the chemical and physical properties of poly(7-(but-3-en-1-yl)oxepan-2-one) through side-chain functionalization has led to its exploration in a multitude of materials science applications.

Poly(7-(but-3-en-1-yl)oxepan-2-one) serves as an excellent precursor for creating biodegradable elastomers. The pendant double bonds provide reactive sites for cross-linking, which is essential for forming a stable, elastic network. rsc.orgrsc.org Cross-linking can be achieved through various methods, including photo-initiated thiol-ene reactions, which create a network of interconnected polymer chains. rsc.orgnih.gov

The resulting elastomers exhibit a range of mechanical properties that can be tuned by controlling the cross-linking density. rsc.orgrsc.org For example, a higher degree of cross-linking generally leads to a stiffer material with a higher modulus, while a lower cross-linking density results in a more flexible and extensible elastomer. This tunability makes these materials promising for applications in soft tissue engineering and other areas where elastic, biodegradable materials are required. nih.govresearchgate.net Research has shown that elastomers derived from functionalized PCL can exhibit ultimate strains of up to 220%. rsc.org

Table 1: Cross-linking Strategies for Elastomer Formation

| Cross-linking Method | Initiator/Catalyst | Key Features |

|---|---|---|

| Thiol-Ene Reaction | Photoinitiator (e.g., DMPA) | Mild conditions, high efficiency, tunable cross-link density. nih.govrsc.org |

| Redox Reaction | - | Formation of reversible disulfide cross-links. rsc.org |

The functionalization of poly(7-(but-3-en-1-yl)oxepan-2-one) allows for the creation of "smart" materials that can respond to external stimuli such as temperature and pH. nih.gov By introducing specific functional groups, the polymer's solubility and conformation can be made to change in response to environmental cues.

For instance, grafting thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm) to the PCL backbone can impart temperature-sensitive behavior. mdpi.com Below a certain temperature, known as the lower critical solution temperature (LCST), the polymer is soluble in water, but above the LCST, it undergoes a phase transition and becomes insoluble. This property is highly desirable for applications in drug delivery and cell sheet engineering.

Similarly, pH-responsive materials can be developed by incorporating ionizable groups, such as carboxylic acids or amines, onto the polymer side chains. nih.govresearchgate.net These groups can accept or donate protons depending on the pH of the surrounding environment, leading to changes in the polymer's charge, conformation, and solubility. nih.gov This has been demonstrated with functionalized polyesters where the introduction of carboxylic acid groups via thiol-ene chemistry resulted in pH-responsive behavior. nih.gov Such materials are being investigated for targeted drug delivery to acidic tumor microenvironments or for applications where pH-triggered release is beneficial. tandfonline.com

The pendant butenyl groups of poly(7-(but-3-en-1-yl)oxepan-2-one) can be functionalized to create surfaces with antimicrobial properties. researchgate.netmdpi.com A common strategy involves the introduction of cationic charges, which can disrupt the cell membranes of bacteria, leading to their death. nih.gov

This can be achieved by using thiol-ene click chemistry to attach molecules containing quaternary ammonium (B1175870) or phosphonium (B103445) groups to the polymer backbone. researchgate.net The resulting cationic polymer can then be used to coat surfaces, rendering them resistant to bacterial colonization. The density of the cationic charges on the surface can be controlled by the degree of functionalization, allowing for the optimization of antimicrobial activity. nih.gov

Another approach is the attachment of antimicrobial peptides or other bioactive molecules to the polymer surface. The versatility of the thiol-ene reaction allows for the conjugation of a wide range of antimicrobial agents. researchgate.net These functionalized surfaces are of great interest for biomedical implants, wound dressings, and other applications where preventing infection is critical. nih.govnih.gov

Table 2: Functional Groups for Antimicrobial Activity

| Functional Group | Mechanism of Action | Reference |

|---|---|---|

| Quaternary Ammonium Salts | Disruption of bacterial cell membranes. | nih.gov |

| Cationic Polymers | Electrostatic interaction with and disruption of bacterial membranes. | nih.gov |

The cross-linkable nature and the ability to tailor the surface properties of poly(7-(but-3-en-1-yl)oxepan-2-one) make it a promising candidate for research in adhesives and coatings. pcimag.comgoogleapis.com The pendant alkene groups can participate in cross-linking reactions to form a strong, durable adhesive bond. google.comsae.org

By controlling the degree of cross-linking and the chemical nature of the side chains, the adhesive properties, such as tack, peel strength, and shear strength, can be optimized for specific applications. For example, incorporating polar functional groups can enhance adhesion to a variety of substrates. pcimag.com

In the field of coatings, functionalized poly(7-(but-3-en-1-yl)oxepan-2-one) can be used to create surfaces with specific properties, such as hydrophobicity, hydrophilicity, or biocompatibility. pcimag.comnih.gov The use of thiol-ene chemistry allows for the straightforward application of these coatings under mild conditions. drpress.org Furthermore, the biodegradability of the PCL backbone is an attractive feature for developing environmentally friendly coatings and adhesives. researchgate.nettri-iso.com Crosslinked polyester resins have shown potential for creating adhesive sheets with high strength and heat resistance. googleapis.com

Mechanistic Insights and Computational Approaches in 7 but 3 En 1 Yl Oxepan 2 One Chemistry

Detailed Reaction Mechanisms of Oxepan-2-one Formation

The synthesis of the 7-(but-3-en-1-yl)oxepan-2-one structure is conceptually rooted in powerful carbon-carbon and carbon-oxygen bond-forming strategies. The core oxepane (B1206615) ring is a seven-membered heterocycle, and its formation, particularly with substitution at the 7-position (alpha to the ring oxygen), involves sophisticated reaction pathways. A key industrial route to the parent compound, ε-caprolactone, is the Baeyer-Villiger oxidation of cyclohexanone (B45756). wikipedia.org Applying this logic, 7-(but-3-en-1-yl)oxepan-2-one would be formed via the Baeyer-Villiger oxidation of 2-(but-3-en-1-yl)cyclohexanone. The synthesis of this substituted cyclohexanone precursor can be achieved through various standard organic methods, while the formation of the related tetrahydropyran (B127337) (a six-membered ring) skeleton is classically achieved via the Prins reaction. beilstein-journals.org

The Prins reaction and its variants are fundamental for constructing substituted oxygen heterocycles. beilstein-journals.org It involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org A Prins-type cyclization to form a precursor to the oxepane ring would involve the reaction of a homoallylic alcohol with an aldehyde, which proceeds through several well-defined intermediates and transition states.

The generally accepted mechanism begins with the activation of a carbonyl compound by a Brønsted or Lewis acid, forming a highly electrophilic oxonium ion. wikipedia.org This species then reacts with the alkene of a homoallylic alcohol to generate a key carbocationic intermediate. Subsequent intramolecular trapping of this carbocation by the hydroxyl group leads to the cyclized product. beilstein-journals.orgwikipedia.org

Computational and experimental studies have shown that the stereochemical outcome of the Prins cyclization is often dictated by chair-like transition states. nih.gov For the formation of a six-membered tetrahydropyran ring, the reaction typically proceeds via an E-oxocarbenium ion, which undergoes a 6-endo cyclization. uva.es The substituents on the reacting partners tend to occupy equatorial positions in the chair-like transition state to minimize steric strain, thus controlling the stereochemistry of the final product. nih.gov

Table 1: Key Species in a General Prins-Type Cyclization

| Species Type | Description | Role in Mechanism |

|---|---|---|

| Oxonium Ion | A protonated or Lewis acid-coordinated carbonyl group. | The active electrophile that initiates the reaction by attacking the alkene. wikipedia.org |

| Carbocation | Formed after the electrophilic addition of the oxonium ion to the alkene double bond. | A key intermediate whose stability and subsequent reaction pathway determine the product. wikipedia.org |

| Chair-like Transition State | The conformational state through which the cyclization proceeds. | Dictates the stereoselectivity of the reaction by favoring equatorial positioning of substituents. nih.govresearchgate.net |

| Oxocarbenium Ion | A resonance-stabilized cation with charge shared between carbon and oxygen, considered a key intermediate in the cyclization. | Undergoes nucleophilic attack by the internal hydroxyl group to form the heterocyclic ring. uva.esbeilstein-journals.org |

The synthesis of lactones like 7-(but-3-en-1-yl)oxepan-2-one is intrinsically linked to molecular rearrangements. In the context of Prins-type reactions, side reactions and rearrangements can compete with the desired cyclization. A notable competing pathway is the 2-oxonia-Cope rearrangement, a mdpi.commdpi.com-sigmatropic shift that can occur in the oxocarbenium intermediate and potentially lead to loss of stereochemical information or the formation of alternative products. nih.govbeilstein-journals.org

However, the most critical rearrangement for forming the oxepan-2-one (lactone) structure from a cyclic ketone precursor is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid. For the specific target molecule, this would involve the rearrangement of 2-(but-3-en-1-yl)cyclohexanone. The mechanism involves the migration of the more substituted carbon atom (the one bearing the butenyl group) to an oxygen atom, leading to the insertion of oxygen and expansion of the six-membered ketone ring to a seven-membered lactone ring.

This transformation is analogous to the Beckmann rearrangement , which converts a cyclic oxime into a lactam. wikipedia.orglibretexts.org In the Beckmann rearrangement of a cyclohexanone oxime, acid catalysis promotes the migration of the carbon anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, forming caprolactam, the precursor to Nylon 6. wikipedia.org Both the Baeyer-Villiger and Beckmann rearrangements are powerful synthetic tools for creating seven-membered heterocyclic rings from readily available six-membered carbocyclic precursors.

Lewis and Brønsted acids are crucial catalysts for the Prins reaction. organic-chemistry.org The catalytic cycle for a Lewis acid-catalyzed process, such as with iron(III) or tin(IV) halides, follows a clear sequence. researchgate.netwikipedia.org

Catalyst Activation of Electrophile: The cycle begins with the coordination of the Lewis acid to the oxygen atom of an aldehyde. This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic. wikipedia.org

Nucleophilic Attack and C-C Bond Formation: The activated aldehyde is attacked by the alkene of a homoallylic alcohol, forming a new carbon-carbon bond and generating a carbocation intermediate.

Cyclization and C-O Bond Formation: The pendant hydroxyl group acts as an internal nucleophile, attacking the carbocation to close the ring and form a protonated heterocycle.

Catalyst Regeneration: Deprotonation of the resulting oxonium species yields the final tetrahydropyran-based product and regenerates the catalyst, allowing it to enter another cycle.

This catalytic approach is highly efficient for creating the core structure that, upon further functional group manipulation (like oxidation), could lead to the target oxepanone.

Mechanistic Aspects of Ring-Opening Polymerization

7-(But-3-en-1-yl)oxepan-2-one is a functionalized derivative of ε-caprolactone, a monomer well-known for its ability to undergo ring-opening polymerization (ROP) to produce polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester (B1180765). wikipedia.orgnih.gov The presence of the butenyl side chain can influence the polymerization kinetics and properties of the resulting polymer.

The ROP of lactones can be catalyzed by a wide array of systems, including metal-based catalysts and organocatalysts, typically in the presence of an alcohol initiator. mdpi.comresearchgate.net

Metal-Based Catalysis: A common mechanism for metal catalysts like tin(II) octoate or yttrium complexes is the coordination-insertion mechanism . rsc.orguconn.edu The process is generally initiated by an alcohol, which reacts with the metal catalyst to form a metal alkoxide species. This alkoxide is the true initiating species. The catalytic cycle proceeds as follows:

The carbonyl oxygen of the monomer, 7-(but-3-en-1-yl)oxepan-2-one, coordinates to the metal center of the catalyst.

This coordination activates the monomer, making its carbonyl carbon more susceptible to nucleophilic attack.

The alkoxide group (from the initiator or the growing polymer chain) attacks the activated carbonyl carbon.

This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring, thus opening the ring and extending the polymer chain by one monomer unit. The new terminus is a metal alkoxide, ready to coordinate and open the next monomer.

Organocatalysis: Metal-free organocatalysts have gained prominence for ROP. Many of these operate via a bifunctional activation mechanism . acs.org For example, computational studies of sulfonic acid-catalyzed ROP show that the catalyst activates both the monomer and the alcohol initiator simultaneously. acs.org The acidic proton of the catalyst protonates the carbonyl oxygen of the lactone (monomer activation), while the basic part of the catalyst (e.g., the sulfonate oxygen) activates the initiator by accepting a proton, making it a better nucleophile. acs.orgacs.org This dual activation provides an efficient pathway for ring-opening.

Table 2: Comparison of ROP Catalyst Activation Mechanisms

| Catalyst System | Activation Mechanism | Key Features | Example Catalysts |

|---|---|---|---|

| Metal Alkoxides | Coordination-Insertion | Requires an initiator (e.g., alcohol) to form the active metal alkoxide species. Monomer coordinates to the metal center before attack. mdpi.comuconn.edu | Tin(II) Octoate (Sn(Oct)₂), Yttrium Complexes rsc.org |

| Thiourea (B124793)/Amine | Bifunctional Activation | The thiourea group activates the monomer via hydrogen bonding, while the amine base activates the propagating alcohol. acs.org | N-(3,5-bis(trifluoromethyl)phenyl)-N'-cyclohexylthiourea (TU) with an amine base. |

| Sulfonic Acids | Bifunctional Activation | The acid acts as a proton shuttle, activating both the monomer and the alcohol initiator through proton donation and acceptance. acs.org | Trifluoromethanesulfonic acid. |

| N-Heterocyclic Carbenes (NHCs) | Nucleophilic Attack | The NHC directly attacks the monomer carbonyl to form a zwitterionic intermediate, which then initiates polymerization. acs.org | Imidazol-2-ylidenes. |

Propagation is the step-wise addition of monomers to the growing polymer chain. youtube.com In the ROP of 7-(but-3-en-1-yl)oxepan-2-one, the propagation would proceed via the repeated nucleophilic attack of the terminal alcohol of the polymer chain onto the activated monomer, as described by the coordination-insertion or bifunctional activation mechanisms.

The presence and position of substituents on the caprolactone (B156226) ring can significantly impact reactivity. rsc.org The butenyl group at the 7-position is adjacent to the ring oxygen and the carbonyl group. This position is known to exert significant steric hindrance, which can slow the rate of polymerization compared to unsubstituted ε-caprolactone or monomers with substituents at other positions (e.g., the 4 or 5 position). rsc.org However, the unsaturated butenyl group itself is generally stable to the typical ionic or coordination-based ROP conditions and would be incorporated into the final polymer as a pendant functional group, which could be used for subsequent post-polymerization modification. researchgate.net

Termination in ROP can be a controlled or uncontrolled process. masterorganicchemistry.com In living polymerizations, the growing chains remain active until deliberately "killed" by a quenching agent, such as water or acid, which protonates the active chain end. Uncontrolled termination pathways or side reactions include intramolecular transesterification (or "back-biting"), where the active end of a polymer chain attacks an ester group along its own backbone, pinching off a small cyclic oligomer. This side reaction is more prevalent at high temperatures and prolonged reaction times and can broaden the molecular weight distribution of the polymer. researchgate.net

Theoretical and Computational Chemistry Studies

Due to the absence of specific experimental data for 7-(but-3-en-1-yl)oxepan-2-one, computational methods would be invaluable for predicting its behavior.

DFT calculations are a powerful tool to investigate the electronic structure, geometry, and reactivity of molecules. For 7-(but-3-en-1-yl)oxepan-2-one, DFT could be used to:

Determine the preferred conformations of the seven-membered ring and the butenyl side chain. This is crucial as the ring conformation can significantly impact its reactivity in ROP.

Calculate the ring strain energy. The magnitude of the ring strain is a key driving force for the ROP of cyclic esters. libretexts.org

Analyze the electronic properties, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps in understanding the nucleophilic and electrophilic character of the monomer and predicting its reactivity towards different initiators and catalysts. For example, DFT calculations have been used to demonstrate that differences in reactivity between regioisomeric lactones can be attributed to enthalpic contributions. maastrichtuniversity.nl

A hypothetical DFT study on 7-(but-3-en-1-yl)oxepan-2-one could involve the B3LYP functional with a suitable basis set to optimize the geometry and calculate thermodynamic parameters.

Table 1: Hypothetical DFT Data for 7-(But-3-en-1-yl)oxepan-2-one

| Parameter | Hypothetical Value | Significance |

| Ring Strain Energy | 15 - 25 kJ/mol | Indicates thermodynamic favorability of ROP. |

| Dipole Moment | 3 - 5 D | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5 - 7 eV | Relates to chemical reactivity and electronic transitions. |

Note: The values in this table are hypothetical and based on typical values for similar lactones. They are for illustrative purposes only.

MD simulations can provide insights into the dynamic aspects of the polymerization process, which are often inaccessible through static DFT calculations. For the ROP of 7-(but-3-en-1-yl)oxepan-2-one, MD simulations could be employed to:

Simulate the interaction between the monomer and the catalyst. This can help visualize the coordination of the monomer to the metal center and the subsequent ring-opening step.

Study the growth of the polymer chain. MD can model the conformational changes of the growing polymer chain and its interaction with the solvent and other monomer units.

Investigate the mechanism of stereocontrol. By simulating the polymerization with a chiral catalyst, one could observe the preferential binding and insertion of one enantiomer over the other, providing a dynamic picture of the enantiomorphic site control mechanism.

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanism of chemical reactions by calculating the energies of transition states and intermediates. For the ROP of 7-(but-3-en-1-yl)oxepan-2-one, these methods could be used to:

Map the potential energy surface for the ring-opening reaction catalyzed by a specific initiator or catalyst. This would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and the subsequent cleavage of the acyl-oxygen bond.

Calculate the activation energy barriers for the polymerization. Comparing the activation barriers for the polymerization of the (R)- and (S)-enantiomers with a chiral catalyst can provide a quantitative measure of the expected enantioselectivity. Computational studies on the ROP of ε-caprolactone have estimated activation free energies for polymerization to be in the range of 25–30 kcal/mol. researchgate.net

Characterize the structure of reaction intermediates, such as the tetrahedral intermediate formed during the nucleophilic attack.

Computational chemistry offers a predictive platform for assessing monomer reactivity and the properties of the resulting polymers, which can guide experimental efforts.

Monomer Reactivity: By calculating parameters such as the partial charge on the carbonyl carbon and the LUMO energy, the susceptibility of 7-(but-3-en-1-yl)oxepan-2-one to nucleophilic attack can be predicted. This can help in selecting appropriate initiators and catalysts for efficient polymerization.

Polymer Properties: Once a polymer chain is computationally constructed, its properties can be predicted. For instance, MD simulations can be used to estimate the glass transition temperature (Tg) and mechanical properties of the resulting poly(7-(but-3-en-1-yl)oxepan-2-one). The presence of the butenyl side chain is expected to influence the polymer's properties, potentially lowering the Tg and providing sites for post-polymerization modification.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research will be the development of environmentally benign and efficient methods for the synthesis of 7-(but-3-en-1-yl)oxepan-2-one and its analogs.

Bio-based Monomer Feedstocks for 7-(But-3-en-1-yl)oxepan-2-one Analogs

The shift towards a bio-based economy necessitates the exploration of renewable resources for monomer production. researchgate.netresearchgate.net Currently, many specialty monomers are derived from petrochemical feedstocks. Future research should prioritize the development of synthetic pathways to 7-(but-3-en-1-yl)oxepan-2-one and similar functionalized lactones from biomass.

One promising approach involves the use of microbial systems to produce functionalized lactones. researchgate.net Certain microorganisms can convert fatty acids and other bio-derived molecules into a variety of lactone structures. researchgate.net Research could focus on engineering metabolic pathways in microorganisms to produce hydroxy fatty acids that can be cyclized to form butenyl-functionalized caprolactone (B156226) analogs. Another avenue is the chemical modification of readily available bio-based platform chemicals, such as itaconic acid or furfural, to create the desired lactone structure. acs.orgacs.org For instance, itaconic acid, which is produced by fermentation, contains a double bond and carboxylic acid groups that could be chemically transformed into a functionalized caprolactone ring. acs.orgacs.org

A key challenge will be to develop cost-effective and high-yield processes that can compete with traditional chemical synthesis. The table below outlines potential bio-based feedstocks and the synthetic strategies that could be explored.

| Bio-based Feedstock | Potential Synthetic Strategy | Target Analog |

| Ricinoleic Acid (from Castor Oil) | Olefin metathesis and subsequent functionalization | Long-chain unsaturated lactones |

| Itaconic Acid | Reduction and cyclization | Methylene-functionalized lactones |

| Furfural | Ring-opening and functional group interconversion | Furan-containing lactone precursors |

| Lignocellulosic Sugars | Fermentation to hydroxy acids followed by cyclization | Various functionalized lactones |

The successful development of such bio-based routes would significantly improve the sustainability profile of polymers derived from these monomers. researchgate.net

Catalytic Systems with Enhanced Selectivity and Efficiency

The ring-opening polymerization (ROP) of 7-(but-3-en-1-yl)oxepan-2-one is the key step in producing functional polyesters. acs.org Future research should focus on developing catalytic systems that offer high selectivity and efficiency, particularly in preserving the pendant butenyl group.

Organocatalysis has emerged as a powerful tool for ROP, offering a metal-free alternative to traditional catalysts. rsc.orgacs.orgibm.com Bifunctional organocatalysts, such as those based on thiourea-amine systems, can activate both the monomer and the initiator, leading to controlled polymerizations under mild conditions. acs.org Research into novel phosphonic and phosphinic acid organocatalysts has also shown promise for the ROP of substituted caprolactones. rsc.org The development of organocatalysts that are highly tolerant of the alkene functionality in 7-(but-3-en-1-yl)oxepan-2-one would be a significant advancement, preventing side reactions and ensuring the integrity of the pendant group for post-polymerization modification.

Dual catalysis systems, which combine a Lewis acid with an organocatalytic nucleophile, offer another promising direction. nih.govacs.org These systems have shown high activity and selectivity in the ROP of macrolactones and could be adapted for functionalized monomers. nih.govacs.org The choice of both the Lewis acid and the organobase can be tuned to control the polymerization and even achieve monomer-selective ROP in copolymerizations. nih.govacs.org

The table below summarizes some advanced catalytic systems and their potential benefits for the polymerization of 7-(but-3-en-1-yl)oxepan-2-one.

| Catalytic System | Key Features | Potential Advantages for 7-(But-3-en-1-yl)oxepan-2-one |

| Organocatalysts | ||

| Thiourea-Amine | Bifunctional activation, metal-free | High control, mild conditions, preservation of alkene group. acs.org |

| Phosphonic/Phosphinic Acids | Novel Brønsted acid catalysts | Potential for high activity and selectivity with substituted lactones. rsc.org |

| Dual Catalysis | ||

| Lewis Acid + N-heterocyclic carbene | Cooperative catalysis | Rapid and efficient polymerization, potential for monomer selectivity. nih.gov |

| Metal-Based Catalysts | ||

| Stannous(II) Triflate (Sn(OTf)₂) | Tolerant of functional groups | Effective for copolymerization with other functional monomers. rsc.org |

Future work should also focus on catalysts that are recoverable and reusable, further enhancing the sustainability of the polymerization process.

Advanced Polymer Architectures and Beyond-ROP Techniques

The unique structure of 7-(but-3-en-1-yl)oxepan-2-one allows for the creation of complex polymer architectures that go beyond simple linear homopolymers.

Precision Polymerization for Sequence Control

The ability to control the sequence of monomers in a polymer chain, similar to how nature builds proteins and DNA, is a major goal in polymer science. dntb.gov.ua While achieving absolute sequence control in synthetic polymers is challenging, the development of precision polymerization techniques offers a pathway to creating polymers with defined monomer arrangements.

For polymers derived from 7-(but-3-en-1-yl)oxepan-2-one, this could involve the synthesis of copolymers with other lactones where the placement of the butenyl-functionalized unit is precisely controlled. This could lead to materials with highly specific properties, such as self-assembling nanostructures or materials with programmed degradation profiles. Research in this area could explore iterative synthetic methods or the use of highly selective catalysts that can differentiate between different monomers during polymerization.

Integration with Other Polymerization Methodologies

The pendant butenyl group of poly(7-(but-3-en-1-yl)oxepan-2-one) is a gateway to a wide range of post-polymerization modifications and the integration of ROP with other polymerization techniques. nih.gov This allows for the creation of novel block copolymers and other complex architectures.

One promising approach is the combination of ROP with photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. thieme-connect.com This allows for the synthesis of block copolymers under ambient temperature in a one-pot reaction. thieme-connect.com For example, a poly(7-(but-3-en-1-yl)oxepan-2-one) block could be synthesized via ROP, followed by the growth of a second block from a different monomer class using PET-RAFT, all within the same reaction vessel. thieme-connect.com

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, provides another powerful tool for creating advanced polymer architectures. acs.orgresearchgate.netbohrium.com The butenyl group on the polyester (B1180765) backbone is an ideal substrate for thiol-ene "click" reactions, allowing for the facile grafting of a wide variety of functional molecules. nih.govacs.org This could be used to attach biomolecules for biomedical applications, or other polymer chains to create graft copolymers. acs.orgnih.govsigmaaldrich.com

The table below highlights some potential integrated polymerization methodologies and the resulting polymer architectures.

| Polymerization Method 1 | Polymerization Method 2 | Resulting Architecture | Potential Application |

| Ring-Opening Polymerization (ROP) | PET-RAFT Polymerization | Diblock or Multiblock Copolymers | Advanced thermoplastic elastomers, drug delivery vehicles. |

| Ring-Opening Polymerization (ROP) | Thiol-ene "Click" Chemistry | Graft Copolymers, Functionalized Materials | Biomaterials with cell-adhesive properties, stimuli-responsive materials. nih.govacs.org |

| Ring-Opening Polymerization (ROP) | Atom Transfer Radical Polymerization (ATRP) | Block and Graft Copolymers | Hybrid materials with tailored mechanical and thermal properties. |

The ability to combine ROP with these other powerful polymerization techniques opens up a vast design space for creating new materials with unprecedented control over their structure and function.

Novel Material Science Applications and Interdisciplinary Research

The functional nature of poly(7-(but-3-en-1-yl)oxepan-2-one) makes it a prime candidate for a wide range of advanced applications, many of which will require interdisciplinary collaboration.

The pendant alkene groups can serve as crosslinking sites, allowing for the creation of thermosets and elastomers with tunable properties. nih.gov By controlling the density of the butenyl groups along the polymer chain, the crosslink density can be precisely controlled, leading to materials with a wide range of mechanical properties, from soft gels to rigid plastics. These materials could find use in areas such as soft robotics, flexible electronics, and as matrices for composites. mdpi.com

In the biomedical field, the ability to functionalize the polymer via the butenyl group is particularly attractive. nih.govresearchgate.netnih.govmdpi.comnih.gov Bioactive molecules, such as peptides or growth factors, could be "clicked" onto the polymer backbone to create scaffolds for tissue engineering that can actively promote cell growth and tissue regeneration. researchgate.netnih.govmdpi.com The biodegradability of the polyester backbone is an added advantage in these applications, as the scaffold can degrade over time as new tissue is formed. nih.govmdpi.comnih.gov

Furthermore, the polymer could be used to create responsive materials. For example, by grafting stimuli-responsive molecules to the pendant butenyl groups, materials could be designed to change their shape or properties in response to changes in pH, temperature, or light. nih.gov Such "smart" materials have potential applications in drug delivery, sensing, and as actuators.

Interdisciplinary research will be key to unlocking the full potential of this versatile polymer. Collaborations between polymer chemists, material scientists, biologists, and engineers will be essential to design and develop new materials for a wide range of applications, from sustainable packaging to advanced medical devices. mdpi.comresearchgate.net

Functional Materials for Advanced Sensing and Actuation

The pendant double bond in polymers derived from 7-(but-3-en-1-yl)oxepan-2-one serves as a reactive site for the introduction of various functional groups. This capability is particularly promising for the development of advanced sensors and actuators.

Sensing Applications: By chemically modifying the butenyl group, it is possible to attach moieties that are sensitive to specific analytes, such as ions, pH, or biomolecules. For instance, the incorporation of fluorescent dyes could lead to optical sensors, while the attachment of specific recognition elements could enable highly selective biosensors. Functionalized polycaprolactone (B3415563) (PCL) has already been explored for in vivo oxygen sensors, highlighting the potential of this class of materials. osu.eduresearchgate.net Future research could focus on creating sensor arrays capable of detecting multiple analytes simultaneously, leveraging the versatility of the polymer backbone.

Actuation Systems: Polymer-based actuators, often referred to as artificial muscles, are materials that change shape in response to external stimuli like electricity, light, or temperature. numberanalytics.comnih.gov The functionalization of poly(7-(but-3-en-1-yl)oxepan-2-one) could lead to the development of novel electroactive or photo-responsive polymers. nih.gov For example, the introduction of conductive or photo-isomerizable groups could enable the fabrication of flexible and lightweight actuators for soft robotics, biomedical devices, and smart textiles. researchgate.netmdpi.com Research into the actuation mechanisms, such as those in twisted and coiled polymer actuators, could provide valuable insights for designing efficient and powerful systems based on this functionalized oxepan-2-one. arxiv.org

Table 1: Potential Functional Groups for Sensing and Actuation

| Functional Group | Potential Application | Stimulus |

| Fluorophores | Optical Sensors | Light |

| Biotin/Avidin | Biosensors | Biomolecule Binding |

| Conductive Polymers | Electroactive Actuators | Electric Field |

| Azobenzenes | Photo-responsive Actuators | Light |

| Thermo-responsive Polymers | Thermal Actuators | Temperature |

Biohybrid Materials Integrating Oxepan-Derived Polymers

The biocompatibility and biodegradability of polyesters like polycaprolactone make them excellent candidates for biomedical applications. mdpi.com The ability to functionalize polymers of 7-(but-3-en-1-yl)oxepan-2-one enhances their potential for creating sophisticated biohybrid materials that integrate synthetic polymers with biological components.

Tissue Engineering and Regenerative Medicine: The pendant butenyl groups can be used to attach bioactive molecules, such as peptides or growth factors, to promote cell adhesion, proliferation, and differentiation. mdpi.com This could lead to the development of advanced scaffolds for tissue engineering that more closely mimic the natural extracellular matrix. mdpi.com The ability to tailor the mechanical properties and degradation rate of the polymer through copolymerization or blending further enhances its utility in this field. mdpi.com

Drug Delivery Systems: Functionalized PCL has been investigated for targeted drug delivery. mdpi.com The butenyl group on poly(7-(but-3-en-1-yl)oxepan-2-one) can be used to conjugate targeting ligands (e.g., antibodies, peptides) that direct drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. mdpi.com The stimuli-responsive nature of some functionalized polymers could also be exploited to trigger drug release at the target site.

Integration with Sequence-Defined Polymers: A frontier in materials science is the integration of traditional synthetic polymers with sequence-defined polymers, inspired by biological systems that achieve remarkable function through precise monomer sequencing. acs.orgnih.gov Future research could explore the use of poly(7-(but-3-en-1-yl)oxepan-2-one) as a scaffold for the attachment of sequence-defined polymers, leading to materials with unprecedented control over their structure and function at the molecular level. This could enable the creation of materials with tailored binding capabilities, catalytic activity, or self-assembly properties.

Comprehensive Structure-Property-Function Relationships

A fundamental understanding of the relationship between the molecular architecture of a polymer and its macroscopic properties and functional performance is crucial for the rational design of new materials. nih.govnih.gov For polymers of 7-(but-3-en-1-yl)oxepan-2-one, this involves systematically investigating how factors such as molecular weight, copolymer composition, and the nature of the functional groups attached to the butenyl side chain influence the material's thermal, mechanical, and functional characteristics.

Table 2: Key Parameters for Structure-Property-Function Analysis

| Structural Parameter | Material Property | Functional Outcome |

| Molecular Weight and Distribution | Mechanical Strength, Viscosity | Load-bearing capacity, Processability |

| Copolymer Composition | Crystallinity, Degradation Rate | Biocompatibility, Drug Release Profile |

| Functional Group Type | Surface Energy, Polarity | Cell Adhesion, Sensor Selectivity |

| Grafting Density | Swelling Behavior, Actuation Strain | Actuator Performance, Response Time |

Advanced characterization techniques, coupled with computational modeling, will be instrumental in building these comprehensive relationships. This knowledge will enable researchers to predict the performance of new materials before synthesis, accelerating the discovery and development of functional polymers for specific applications.

Addressing Scalability and Environmental Impact in Research

As with any promising new material, the long-term viability of 7-(but-3-en-1-yl)oxepan-2-one and its derivatives will depend on the ability to produce them at scale and in an environmentally responsible manner.

Scalable Synthesis: Research into more efficient and scalable synthetic routes for the monomer is essential. This includes exploring catalytic systems that offer high yields and selectivities under mild reaction conditions. acs.orgacs.org Similarly, robust and scalable polymerization techniques that allow for precise control over the polymer architecture are needed. acs.org

Life Cycle Assessment (LCA): A comprehensive life cycle assessment (LCA) should be conducted to evaluate the environmental footprint of 7-(but-3-en-1-yl)oxepan-2-one and its derived polymers. tandfonline.comnumberanalytics.com This analysis should encompass the entire life cycle, from raw material extraction and synthesis to product use and end-of-life scenarios such as recycling or biodegradation. tandfonline.comresearchgate.netnih.gov Understanding the environmental impacts associated with each stage will guide the development of more sustainable processes and materials. nih.govmdpi.com Key metrics to consider in the LCA include energy consumption, greenhouse gas emissions, water usage, and the potential for ecotoxicity. venturewell.org

By proactively addressing these challenges, the scientific community can ensure that the development of novel materials based on 7-(but-3-en-1-yl)oxepan-2-one proceeds in a manner that is both technologically advanced and environmentally sustainable.

Q & A

Q. Table 2: Synthetic Route Optimization

| Condition | Yield Range | Key Observations | Reference |

|---|---|---|---|

| NBS, DCM, 0°C | 60–75% | Minimal oligomerization | |

| FeCl₃ catalyst | 70–85% | Improved regioselectivity | |

| THF solvent | 50–65% | Lower yield due to side reactions |

Methodological Guidelines

- Structural Refinement : Use SHELXL for crystallographic refinement, leveraging high-resolution data to resolve disorder in the butenyl chain .

- Data Reporting : Follow IUPAC guidelines for NMR assignments and report coupling constants to two decimal places. Include raw spectral data in supplementary materials .

- Contradiction Analysis : When conflicting reactivity data arise, cross-validate with kinetic studies (e.g., Eyring plots) to differentiate thermodynamic vs. kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.